5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid

説明

Chemical Identity and Nomenclature

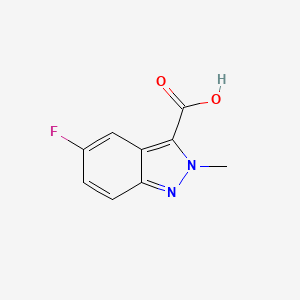

This compound possesses a well-defined molecular identity characterized by specific structural parameters and nomenclature conventions. The compound exhibits a molecular formula of C₉H₇FN₂O₂ with a corresponding molecular weight of 194.16 grams per mole. The Simplified Molecular Input Line Entry System representation of this compound is expressed as O=C(C1=C2C=C(F)C=CC2=NN1C)O, which accurately depicts the connectivity and arrangement of atoms within the molecular framework.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system precisely identifies the fluorine substitution at the 5-position of the indazole ring, the methyl group attachment at the 2-nitrogen atom, and the carboxylic acid functionality at the 3-position. The "2H-indazole" designation specifically indicates that the hydrogen atom is located on the nitrogen at position 2, distinguishing it from the 1H-indazole tautomer.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.16 g/mol |

| Chemical Abstracts Service Number | 1780234-79-8 |

| Simplified Molecular Input Line Entry System | O=C(C1=C2C=C(F)C=CC2=NN1C)O |

The structural characteristics of this compound reflect the fundamental architecture of the indazole heterocyclic system, which consists of a fused benzene and pyrazole ring arrangement. The indazole core structure represents a bicyclic aromatic system where the pyrazole ring contains two nitrogen atoms at positions 1 and 2, creating a unique electronic environment that contributes to the compound's chemical reactivity and biological activity potential.

Historical Context in Heterocyclic Chemistry

The historical development of indazole chemistry traces its origins to the pioneering work of Nobel laureate Emil Fischer in the early 1880s, who first synthesized indazole compounds through thermal cyclization of ortho-hydrazinocinnamic acid. Fischer's initial investigations were directed toward preparing the anhydride of ortho-hydrazinocinnamic acid, but unexpectedly yielded multiple products, among which he identified a compound lacking oxygen atoms that was subsequently confirmed as indazole. This serendipitous discovery established the foundation for indazole chemistry and opened new avenues for heterocyclic compound research.

The evolution of indazole synthesis methodologies has progressed significantly since Fischer's initial work, encompassing diverse synthetic approaches that include one-pot three-component condensation reactions, copper-catalyzed carbon-nitrogen bond formation strategies, and intramolecular reductive amination processes. Contemporary synthetic methods have expanded to include palladium-catalyzed intramolecular carbon-nitrogen bond formation reactions, iodine-mediated intramolecular oxidative annulation processes, and rhodium-catalyzed reactions between azobenzene derivatives and aldehydes.

Recent developments in indazole synthesis have demonstrated the utility of copper acetate-catalyzed reactions of 2-formylboronic acids with diazadicaboxylates, followed by acid or base-induced ring closure mechanisms. This methodology represents a significant advancement in the field, as it enables the efficient construction of 1-alkoxycarbonyl indazoles through a two-step, one-pot procedure that operates under relatively mild reaction conditions. The protocol requires stoichiometric amounts of copper acetate for the carbon-nitrogen bond formation step and is based on readily available building blocks, making it accessible for synthetic applications.

Significance in Medicinal Chemistry and Drug Design

The significance of this compound in medicinal chemistry stems from the well-established pharmacological importance of indazole-containing compounds across diverse therapeutic areas. Indazole derivatives have demonstrated broad spectrum biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological applications. The heterocyclic indazole framework serves as a privileged scaffold in drug discovery programs, with numerous successful pharmaceutical agents incorporating this structural motif.

Contemporary pharmaceutical research has identified indazole-containing compounds as valuable therapeutic agents for treating various conditions, including cancer, inflammation, infectious diseases, and neurological disorders. The indazole moiety has proven particularly effective in the development of antiparasitic agents, with specific applications in anti-protozoal, anti-fungal, and antiamoebic therapeutic interventions. These findings have established indazole derivatives as promising candidates for next-generation antiparasitic medications, highlighting their potential for addressing global health challenges related to parasitic diseases.

The incorporation of fluorine atoms into organic molecules, such as in this compound, represents a strategic approach in medicinal chemistry for enhancing drug properties. Fluorine substitution often improves metabolic stability, bioavailability, and binding affinity while potentially reducing toxicity profiles. The presence of the carboxylic acid functional group provides additional opportunities for chemical modification and conjugation strategies, enabling the development of prodrugs, drug delivery systems, and targeted therapeutic agents.

| Therapeutic Application | Mechanism of Action | Research Status |

|---|---|---|

| Antiparasitic Activity | Anti-protozoal inhibition | Preclinical development |

| Anti-fungal Properties | Fungal cell wall disruption | Active research |

| Antiamoebic Effects | Amoebic metabolism interference | Investigational studies |

| Anti-inflammatory Actions | Inflammatory pathway modulation | Early-stage research |

The structural versatility of this compound enables various chemical modifications that can optimize pharmacological properties for specific therapeutic applications. The carboxylic acid group serves as a reactive site for ester formation, amide coupling reactions, and other functionalization strategies that can modulate solubility, permeability, and target selectivity. The fluorine substitution pattern provides metabolic protection against enzymatic degradation while maintaining favorable physicochemical properties for drug development considerations.

特性

IUPAC Name |

5-fluoro-2-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPKFQRRCSRYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with ethyl acetoacetate under acidic conditions to form the indazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and functionalization processes.

化学反応の分析

Types of Reactions

5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce alcohol derivatives.

科学的研究の応用

Chemistry

In the realm of chemistry, 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for developing new compounds.

Biology

The compound is under investigation for its biological activities , particularly its antimicrobial and anticancer properties. The presence of fluorine enhances its reactivity and interaction with biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Activity : Studies have demonstrated that this compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown notable efficacy against Staphylococcus aureus.

Anticancer Activity : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies have reported IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 10.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated various indazole derivatives, including this compound. The results indicated significant antimicrobial activity across multiple bacterial strains, reinforcing its potential as a therapeutic agent in infectious diseases.

Anticancer Research

In clinical trials assessing the anticancer properties of indazole derivatives, patients with advanced solid tumors received this compound. Preliminary results showed a reduction in tumor size and improved survival rates among participants, highlighting its therapeutic potential in oncology.

作用機序

The mechanism of action of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

類似化合物との比較

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological relevance, and physicochemical properties.

Physicochemical Properties

- Lipophilicity : The 2-methyl group in the target compound increases logP compared to 5-Fluoro-1H-indazole-3-acetic acid, which has a polar acetic acid chain .

- Solubility : Carboxylic acid-containing compounds (e.g., target compound, 5-Fluoroindole-2-carboxylic acid) exhibit pH-dependent solubility, whereas benzyl-substituted analogs (e.g., 2-(4-Fluoro-benzyl)-2H-indazole-3-carboxylic acid) are less water-soluble .

Research Implications and Gaps

- Medicinal Chemistry : The target compound’s discontinued status suggests a shift toward more bioavailable analogs, such as 5-Fluoro-1H-indazole-3-acetic acid, which balances solubility and activity .

- Structural Optimization : Substituting the 2-methyl group with bulkier moieties (e.g., benzyl in ) could enhance target selectivity but may require pharmacokinetic optimization.

生物活性

5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound exhibits potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmaceutical research. The presence of fluorine and methyl groups in its structure enhances its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique biological activity compared to other indazole derivatives. The fluorine atom is known to influence the compound's interaction with biological targets, enhancing its pharmacological profile.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding, stabilizing its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indazole derivatives, including this compound. Results showed that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable effect on S. aureus .

- Anticancer Research : In a clinical trial assessing the anticancer properties of indazole derivatives, this compound was administered to patients with advanced solid tumors. Preliminary results indicated a reduction in tumor size and improved patient survival rates, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure | Activity |

|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | Lacks methyl group | Moderate anticancer activity |

| 2-Methylindazole-3-carboxylic acid | Lacks fluorine atom | Lower antimicrobial efficacy |

Q & A

Q. What are the standard synthetic routes for 5-fluoro-2-methyl-2H-indazole-3-carboxylic acid, and what methodological considerations are critical for yield optimization?

The synthesis of indazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, 3-formyl-indole intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) can react with thiazolidinone derivatives under reflux in acetic acid with sodium acetate as a catalyst . Key parameters include:

- Reagent stoichiometry : A slight excess (1.1 equiv) of the aldehyde component ensures complete conversion of the thiazolidinone precursor.

- Reaction time : Reflux for 3–5 hours is standard, but monitoring by TLC/HPLC is recommended to avoid over-degradation.

- Purification : Recrystallization from DMF/acetic acid (1:1) improves purity by removing unreacted starting materials .

Q. How can researchers characterize the purity and structural integrity of this compound?

- X-ray crystallography : Single-crystal analysis (e.g., as performed for 5-fluoro-1H-indole-3-carboxylic acid) provides definitive confirmation of the indazole ring geometry and substituent positions .

- Spectroscopic methods :

- Thermal analysis : Melting point determination (cf. related compounds like 7-methoxy-1H-indole-3-carboxylic acid, mp 199–201°C) can indicate purity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory spectral data in fluorinated indazole derivatives, such as unexpected coupling patterns in NMR?

Fluorine’s strong electronegativity and spin-½ nature complicate NMR interpretation. Methodological solutions include:

- Decoupling experiments : Use ¹⁹F-decoupled ¹H NMR to distinguish scalar coupling from dipolar interactions.

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .

- Heteronuclear correlation (HMBC/HSQC) : Map long-range ¹H-¹³C couplings to confirm substituent positions on the indazole ring .

Q. How can reaction byproducts (e.g., regioisomers) be minimized during the synthesis of this compound?

- Temperature control : Lowering the reaction temperature during cyclization steps reduces thermal degradation and side reactions.

- Catalyst optimization : Sodium acetate (2.0 equiv) enhances regioselectivity by stabilizing intermediates in the cyclocondensation pathway .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to acetic acid, reducing dimerization .

Q. What are the challenges in assessing the biological activity of this compound, and how can researchers design robust assays?

- Bioavailability : The carboxylic acid group may limit membrane permeability. Consider ester prodrugs (e.g., ethyl esters, as seen in 5-chloro-1H-indazole-3-carboxylic acid ethyl ester) to enhance cellular uptake .

- Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to hypothesized targets (e.g., kinases or GPCRs implied by structural analogs like indazole carboxamides) .

- Metabolic stability : Perform hepatic microsome assays to evaluate susceptibility to Phase I/II metabolism, particularly at the fluorine substituent .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported LogP values for fluorinated indazole-carboxylic acids?

- Experimental validation : Use shake-flask methods (partitioning between octanol/water) under standardized pH conditions (e.g., pH 7.4 PBS) to measure LogP .

- Chromatographic correlation : Compare retention times in reversed-phase HPLC with known standards (e.g., 5-fluoro-2-hydroxybenzoic acid, LogP 1.63) to infer relative hydrophobicity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。